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Compound of Interest

Compound Name: 6-Aminoisoquinolin-5-ol

Cat. No.: B061904 Get Quote

Disclaimer: This technical guide focuses on the spectroscopic data of 6-Aminoisoquinoline. An

extensive search yielded no specific experimental spectroscopic data for 6-Aminoisoquinolin-
5-ol. Given the structural similarity, the data presented for 6-Aminoisoquinoline serves as a

valuable reference for researchers and scientists in the field of drug development.

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 6-Aminoisoquinoline. It includes detailed

experimental protocols for acquiring such data and a visualization of a representative synthetic

workflow.

Data Presentation
The following tables summarize the available quantitative spectroscopic data for 6-

Aminoisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data of 6-Aminoisoquinoline
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Chemical Shift
(δ ppm)

Multiplicity
Coupling
Constant (J
Hz)

Number of
Protons

Assignment

8.98 single peak - 1H H-1

8.32 double peak 5.5 1H H-3

7.75 double peak 9.0 1H H-8

7.75 double peak 5.5 1H H-4

7.35 double peak 5.5 1H H-7

7.00 double peak 9.0 1H H-5

6.58 single peak - 1H Aromatic Proton

5.54
broad single

peak
- 2H -NH₂

Solvent: CDCl₃[1][2]

¹³C NMR Spectroscopic Data of 6-Aminoisoquinoline

No experimental ¹³C NMR data for 6-Aminoisoquinoline was explicitly found in the searched

literature. The expected chemical shifts would be in the range of approximately 110-155 ppm

for the aromatic carbons.

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands for 6-Aminoisoquinoline

While a specific experimental spectrum for 6-Aminoisoquinoline was not available, the following

table outlines the expected characteristic absorption bands based on its functional groups.[3][4]

[5]
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Wavenumber
(cm⁻¹)

Bond Functional Group
Appearance of the
Peak

3400–3250 N–H stretch Primary Amine Two sharp bands

3100–3000 C–H stretch Aromatic Multiple sharp bands

1650–1580 N–H bend Primary Amine Medium

1600–1400 C=C stretch Aromatic Ring Multiple bands

1335–1250 C–N stretch Aromatic Amine Strong

Mass Spectrometry (MS)
Mass Spectrometry Data of 6-Aminoisoquinoline

The following mass-to-charge ratios (m/z) are the most prominent peaks observed in the mass

spectrum of 6-Aminoisoquinoline.[6]

m/z Interpretation

144 Molecular Ion [M]⁺

117 Fragment

116 Fragment

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 6-Aminoisoquinoline is prepared by dissolving 10-20 mg of the solid sample in

approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution

is transferred to a 5 mm NMR tube. The spectrum is then acquired on an NMR spectrometer,

typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are

reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
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Infrared (IR) Spectroscopy
For a solid sample like 6-Aminoisoquinoline, the spectrum can be obtained using the KBr pellet

method. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of

dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to

form a transparent pellet. This pellet is placed in the sample holder of an FT-IR spectrometer,

and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI)

source coupled with a gas chromatograph (GC-MS). The sample is introduced into the GC,

where it is vaporized and separated. The separated components then enter the mass

spectrometer, where they are ionized by an electron beam. The resulting ions are accelerated

and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mandatory Visualization
Synthetic Workflow for Kinase Inhibitors
6-Aminoisoquinoline is a key intermediate in the synthesis of various kinase inhibitors.[7][8] The

following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor

starting from 6-Aminoisoquinoline.
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General Synthetic Workflow for Kinase Inhibitors

Starting Material

Key Synthetic Steps
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6-Aminoisoquinoline
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(e.g., Suzuki, Buchwald-Hartwig)

Aryl Halide,
Pd Catalyst

Substituted Isoquinoline Intermediate

Amide Bond Formation

Fused Heterocyclic System

Cyclization/Annulation

Final Kinase Inhibitor

Carboxylic Acid,
Coupling Agent Intramolecular Reaction

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 6-Aminoisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061904#spectroscopic-data-of-6-aminoisoquinolin-5-
ol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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